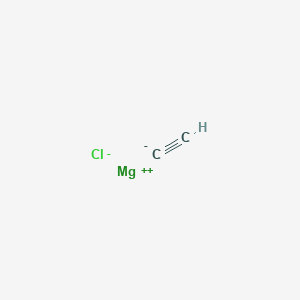

Magnesium;ethyne;chloride

Description

Historical Context of Organomagnesium Reagents and Acetylenic Grignards

The discovery of organomagnesium reagents, widely known as Grignard reagents, by Victor Grignard in 1900 stands as a landmark achievement in organic chemistry. numberanalytics.comacs.org His finding that magnesium metal reacts with organic halides in an ethereal solvent to form organomagnesium compounds (R-MgX) revolutionized the field by providing a robust method for creating carbon-carbon bonds. numberanalytics.comacs.org This pivotal work earned him the Nobel Prize in Chemistry in 1912. numberanalytics.com

The versatility of these reagents soon led to the development of acetylenic Grignard reagents. These are formed from terminal alkynes, which possess an acidic proton that can be removed by a stronger Grignard reagent. researchgate.net Ethynylmagnesium halides are particularly useful for preparing monosubstituted acetylenes. thieme-connect.com The synthesis of ethynylmagnesium bromide was a significant advancement, though the use of ethynylmagnesium chloride has also been noted. orgsyn.orgontosight.ai The preparation often involves the slow addition of an alkylmagnesium halide solution to a saturated solution of acetylene (B1199291) in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comorgsyn.org This "inverse addition" technique is crucial to prevent the formation of the di-Grignard derivative. thieme-connect.com

Significance of the Ethynyl (B1212043) Moiety in Retrosynthetic Analysis

The ethynyl group (−C≡CH) is a functional group of immense importance in retrosynthetic analysis, a problem-solving technique for planning organic syntheses. wikipedia.orgwikipedia.org This method involves breaking down a target molecule into simpler precursor structures. wikipedia.org The significance of the ethynyl moiety lies in its versatility and structural properties.

Key attributes of the ethynyl group in retrosynthesis include:

A Versatile C2 Synthon: The ethynyl group acts as a two-carbon building block that can be readily introduced into a molecular framework. orgsyn.org

Transformational Flexibility: The triple bond can be converted into various other functional groups, such as alkenes (through partial reduction) and alkanes (through full reduction). youtube.com

Linear Geometry: The sp-hybridized carbons of the ethynyl group provide a linear and rigid structural element.

The ability to introduce an ethynyl group and subsequently modify it makes reagents like ethynylmagnesium chloride essential tools for constructing complex molecules. xindaobiotech.com

Overview of Ethynylmagnesium Chloride as a Key Organometallic Nucleophile

Ethynylmagnesium chloride (CH≡CMgCl) is a key organometallic nucleophile and a member of the Grignard reagent family. sigmaaldrich.commasterorganicchemistry.com It is typically prepared by reacting acetylene with a Grignard reagent like butylmagnesium chloride in THF. orgsyn.org The resulting compound is a powerful nucleophile due to the polarized carbon-magnesium bond, which allows it to react with a wide range of electrophiles. xindaobiotech.comchemie-brunschwig.ch

The primary application of ethynylmagnesium chloride is in its reaction with carbonyl compounds, such as aldehydes and ketones, to form propargylic alcohols. researchgate.netxindaobiotech.com These alcohols are valuable intermediates in organic synthesis. xindaobiotech.com The reagent also reacts with other electrophiles like esters and epoxides. researchgate.netmasterorganicchemistry.com The reaction with epoxides, for instance, typically occurs at the less sterically hindered carbon atom. masterorganicchemistry.com

The reactivity and utility of ethynylmagnesium chloride are well-established, with solutions in THF being commercially available. sigmaaldrich.comsigmaaldrich.com Its applications are diverse, ranging from the synthesis of 1-ethynyldeoxyribose derivatives to the preparation of precursors for 1,3-dienylphosphonates. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Properties of Ethynylmagnesium Chloride

| Property | Value |

| Linear Formula | CH≡CMgCl sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 84.79 sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 65032-27-1 sigmaaldrich.comsigmaaldrich.com |

| Form | Liquid (typically as a 0.5 M solution in THF) sigmaaldrich.comsigmaaldrich.com |

| Density | 0.921 g/mL at 25 °C (for 0.5M solution in THF) sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name |

magnesium;ethyne;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGVDNZFTPIGDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370562 | |

| Record name | Ethynylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-27-1 | |

| Record name | Ethynylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethynylmagnesium Chloride

Traditional Grignard Formation Pathways

The synthesis of ethynylmagnesium chloride typically involves the deprotonation of acetylene (B1199291) using a stronger Grignard reagent, such as those derived from alkyl halides. This acid-base reaction is favorable because acetylene is more acidic than the alkanes from which the initial Grignard reagents are formed.

A widely employed method for preparing ethynylmagnesium chloride involves the reaction of butylmagnesium chloride with a saturated solution of acetylene in an appropriate solvent. researchgate.netorgsyn.org Butylmagnesium chloride is often preferred over other alkylmagnesium halides due to its enhanced solubility in tetrahydrofuran (B95107) (THF), a common solvent for these reactions. researchgate.netorgsyn.org

The process begins with the preparation of butylmagnesium chloride from 1-chlorobutane (B31608) and magnesium turnings in THF. orgsyn.org Once the butylmagnesium chloride is formed, it is added dropwise to a solution of THF that has been saturated with acetylene gas. orgsyn.org A crucial aspect of this procedure is maintaining an excess of acetylene to prevent the formation of the bis(magnesium chloride) byproduct. orgsyn.org

Similar to the butyl variant, methylmagnesium chloride can also be used to generate ethynylmagnesium chloride. The reaction proceeds by bubbling acetylene gas into a solution of methylmagnesium chloride. patentguru.com This method is also effective, though the handling of the gaseous chloromethane (B1201357) required for the initial Grignard formation can be more challenging than for the liquid 1-chlorobutane. orgsyn.org

To achieve optimal results in the synthesis of ethynylmagnesium chloride, several reaction parameters must be carefully controlled. These include temperature, the stoichiometry of acetylene, and the choice of solvent system.

Maintaining a low reaction temperature is critical to prevent the disproportionation of ethynylmagnesium chloride into bis(chloromagnesium)acetylene and acetylene. orgsyn.org This side reaction becomes more significant at higher temperatures. It is recommended to keep the reaction mixture at or below 20°C during the addition of the alkylmagnesium chloride to the acetylene-saturated solvent. orgsyn.org In some procedures, the reaction flask is cooled to as low as -5°C in a dry ice-acetone bath before the addition begins. orgsyn.org

A continuous and sufficient flow of acetylene gas throughout the reaction is essential. orgsyn.org An inadequate supply of acetylene can lead to the formation of undesirable byproducts. orgsyn.org For instance, an insufficient flow rate can result in the formation of butyltrimethylsilane and bis(trimethylsilyl)acetylene (B126346) if the reaction mixture is intended for subsequent silylation. orgsyn.org Maintaining an excess of acetylene ensures that the mono-Grignard reagent is the predominant product. orgsyn.orgthieme-connect.com

The choice of solvent plays a significant role in the formation and stability of Grignard reagents. numberanalytics.com Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for the preparation of ethynylmagnesium chloride. orgsyn.orgnih.govwikipedia.org

Tetrahydrofuran (THF): THF is often the preferred solvent due to the higher solubility of many Grignard reagents, such as butylmagnesium chloride, in it. researchgate.netorgsyn.org This increased solubility can lead to smoother and more efficient reactions. Commercial preparations of ethynylmagnesium chloride are typically available as solutions in THF. sigmaaldrich.commahaautomation.com

Diethyl Ether: Diethyl ether is another traditional and effective solvent for Grignard reactions. nih.govwikipedia.org However, in some cases, the solubility of the Grignard reagents may be lower compared to THF, which can sometimes lead to the formation of solid precipitates and make the reaction more difficult to manage. thieme-connect.com

The selection between these solvents can depend on the specific alkylmagnesium halide being used and the subsequent reactions planned for the ethynylmagnesium chloride.

Data Tables

Table 1: Comparison of Solvents for Ethynylmagnesium Chloride Synthesis

| Solvent | Key Advantages | Considerations |

| Tetrahydrofuran (THF) | Higher solubility of reagents like butylmagnesium chloride. researchgate.netorgsyn.org | May form complexes with the Grignard reagent. wikipedia.org |

| Diethyl Ether | Traditional and widely used for Grignard reactions. nih.govwikipedia.org | Lower solubility of some reagents may lead to precipitation. thieme-connect.com |

Table 2: Critical Parameters for Ethynylmagnesium Chloride Synthesis

| Parameter | Optimal Condition | Rationale |

| Temperature | ≤ 20°C orgsyn.org | To prevent disproportionation to bis(chloromagnesium)acetylene. orgsyn.org |

| Acetylene | Maintained in excess orgsyn.org | To favor the formation of the mono-Grignard reagent. orgsyn.orgthieme-connect.com |

| Alkylmagnesium Halide | Butylmagnesium chloride is often preferred. researchgate.netorgsyn.org | High solubility in THF. researchgate.netorgsyn.org |

Stoichiometric Considerations of Acetylene Flow

Preventing Side Reactions and Disproportionation to Bis(chloromagnesium)acetylene

A significant challenge in the synthesis of ethynylmagnesium chloride is its propensity to undergo side reactions, most notably disproportionation. This reaction leads to the formation of bis(chloromagnesium)acetylene and acetylene. orgsyn.org Several factors can influence the rate of this undesirable reaction.

Key strategies to mitigate disproportionation and other side reactions include:

Temperature Control: Maintaining a low reaction temperature is crucial. Ethynylmagnesium halides can rapidly disproportionate at higher temperatures. orgsyn.org It is recommended to keep the reaction mixture at or below 20°C. orgsyn.org Some procedures have found success in forming the desired product at even lower temperatures, between 10–15°C, which further minimizes the issue. orgsyn.org

Excess Acetylene: Ensuring an excess of acetylene gas is bubbled through the reaction mixture is essential. orgsyn.org This helps to push the equilibrium away from the formation of the bis(magnesium chloride) species. orgsyn.org An insufficient flow rate of acetylene can also lead to the formation of other byproducts. orgsyn.org

Rapid Addition: The rate of addition of reagents can also play a role. Slow addition of the Grignard precursor at 20°C has been shown to result in significant disproportionation of the ethynylmagnesium chloride. orgsyn.org

Table 1: Factors Influencing Side Reactions in Ethynylmagnesium Chloride Synthesis

| Factor | Recommended Condition | Rationale |

| Temperature | ≤ 20°C, ideally 10-15°C | Minimizes the rate of disproportionation. orgsyn.org |

| Acetylene | Excess, rapid flow | Shifts equilibrium away from bis(chloromagnesium)acetylene formation. orgsyn.org |

| Reagent Addition | Rapid | Avoids prolonged reaction times at temperatures that favor disproportionation. orgsyn.org |

Modern Approaches to Ethynylmagnesium Chloride Generation

Recent advancements have focused on developing more efficient and controlled methods for generating ethynylmagnesium chloride, addressing some of the limitations of traditional batch syntheses.

In-situ generation involves producing the ethynylmagnesium chloride in the same vessel where it will be consumed for a subsequent reaction. This approach is particularly advantageous for highly reactive and unstable reagents. The reaction of aldehydes and ketones with in-situ generated ethynylmagnesium bromide has been successfully carried out in falling film microreactors. nih.gov This technique provides consistent gas-liquid contact, which is essential for the efficient generation of the ethynyl-Grignard reagent from a precursor like ethylmagnesium bromide and acetylene. nih.gov

Another method involves the use of 1-chlorovinyl p-tolyl sulfoxides and a turbo Grignard reagent (isopropylmagnesium chloride–lithium chloride complex). chemrxiv.org This process generates alkynylmagnesium chlorides in-situ through a sequence of a sulfoxide/magnesium exchange reaction, a Fritsch–Buttenberg–Wiechell rearrangement of the resulting magnesium alkylidene carbenoids, and deprotonation of the terminal alkyne with the Grignard reagent. chemrxiv.org This method has even been used to generate ethynylmagnesium chloride itself, which then reacted with benzaldehyde (B42025). chemrxiv.org

Transmetalation from other organometallic compounds is another route to ethynylmagnesium chloride. This can be achieved by reacting organolithium compounds with anhydrous magnesium chloride or bromide. researchgate.net While effective, this method introduces lithium salts into the reaction mixture.

A notable development is the use of 1-chlorovinyl p-tolyl sulfoxides in conjunction with an isopropylmagnesium chloride-lithium chloride complex. chemrxiv.org This "turbo Grignard" reagent facilitates a sulfoxide/magnesium exchange, leading to the formation of alkynylmagnesium chlorides. chemrxiv.org This approach provides an alternative to the direct reaction of acetylene with a Grignard reagent.

In-situ Generation Strategies

Scale-Up and Process Intensification in Ethynylmagnesium Chloride Synthesis

Moving from laboratory-scale synthesis to larger industrial production requires robust and efficient methodologies. Continuous flow chemistry has emerged as a powerful tool for this purpose.

Continuous flow reactors offer a promising platform for the synthesis of ethynylmagnesium chloride and other highly reactive organometallic reagents. nih.gov These systems allow for precise control over reaction parameters, which is critical for managing unstable intermediates. nih.gov For instance, the generation of highly unstable chloromethylmagnesium chloride has been successfully demonstrated in a continuous flow reactor with a residence time of only a few seconds. nih.gov

The reaction of aldehydes and ketones with ethynylmagnesium bromide generated in-situ has been effectively performed in a falling film microreactor, highlighting the potential of continuous flow for such transformations. nih.gov This setup ensures efficient gas-liquid mixing, a key factor for the reaction between acetylene and the Grignard precursor. nih.gov

Continuous flow chemistry presents several advantages over traditional batch processing for the synthesis of ethynylmagnesium chloride:

Improved Safety: The small reactor volume in flow systems dramatically reduces the amount of hazardous material present at any given time, making the process intrinsically safer. mt.comstolichem.com

Enhanced Control and Reproducibility: Key parameters like temperature, pressure, mixing, and residence time are precisely controlled, leading to better yield and purity. mt.com This is particularly beneficial for temperature-sensitive reactions like the formation of ethynylmagnesium chloride. rsc.org

Increased Efficiency: Continuous processes can be scaled up by simply running the system for longer periods, eliminating the downtime associated with batch reactors for cleaning, heating, and cooling. stolichem.com

Access to Harsher Reaction Conditions: Flow reactors can be operated under high pressure, allowing for reactions to be run at temperatures above the solvent's boiling point, which can accelerate reaction rates. mt.com

Rapid Optimization and Scale-Up: The ability to quickly vary reaction parameters facilitates rapid optimization of reaction conditions. nih.govmt.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Ethynylmagnesium Chloride

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reactive materials. | Intrinsically safer with small reactor volumes. mt.comstolichem.com |

| Control | Difficult to maintain precise control over temperature and mixing. | Precise control over key reaction parameters. mt.com |

| Efficiency | Subject to downtime for cleaning and setup between batches. | Higher efficiency through continuous operation. stolichem.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scale-up by extending run time or using larger reactors. stolichem.com |

| Stability | Potential for degradation of unstable intermediates over longer reaction times. | Short residence times can improve the stability of reactive species. nih.govdurham.ac.uk |

Reactivity and Mechanistic Investigations of Ethynylmagnesium Chloride

Nucleophilic Addition Reactions

The primary mode of reaction for ethynylmagnesium chloride is nucleophilic addition, where the ethynyl (B1212043) anion adds to an electrophilic center, leading to the formation of a new carbon-carbon bond. This is particularly evident in its reactions with carbonyl-containing compounds. xindaobiotech.commasterorganicchemistry.com

Mechanism of Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

The reaction of ethynylmagnesium chloride with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group. masterorganicchemistry.comthermofisher.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. The nucleophilic carbon of the ethynylmagnesium chloride attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate, an alkoxide. masterorganicchemistry.commasterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.comaskthenerd.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The ethynyl Grignard reagent adds to the carbonyl carbon. masterorganicchemistry.com

Formation of Alkoxide Intermediate: A new carbon-carbon bond is formed, and the pi bond of the carbonyl group breaks, with the electrons moving to the oxygen atom to form an alkoxide. masterorganicchemistry.com

Protonation: An acid is added in a separate step to protonate the alkoxide, resulting in the final alcohol product. masterorganicchemistry.com

With aldehydes, the reaction yields secondary alcohols, while ketones produce tertiary alcohols. askthenerd.comebsco.com

The reaction with esters is more complex. The initial nucleophilic addition of ethynylmagnesium chloride to the ester carbonyl group forms a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then collapse, eliminating an alkoxide leaving group to form a ketone. masterorganicchemistry.com This newly formed ketone can then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. masterorganicchemistry.com

| Carbonyl Compound | Initial Product (after addition) | Final Product (after workup) |

| Aldehyde | Secondary Alkoxide | Secondary Alcohol askthenerd.com |

| Ketone | Tertiary Alkoxide | Tertiary Alcohol askthenerd.com |

| Ester | Ketone (after elimination) | Tertiary Alcohol (after second addition) masterorganicchemistry.com |

Stereochemical Aspects of Carbonyl Additions

When ethynylmagnesium chloride adds to an asymmetrical carbonyl compound (a prochiral aldehyde or ketone), a new stereocenter is created at the carbonyl carbon. libretexts.org The geometry of the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). libretexts.org

In the absence of any chiral influence, the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture (a 50:50 mixture of the two enantiomers). libretexts.org However, the stereochemical outcome can be influenced by several factors:

Steric Hindrance: The presence of bulky substituents near the carbonyl group can hinder the approach of the nucleophile from one side, leading to a preferential attack from the less hindered face. libretexts.org This can result in the formation of one diastereomer in excess. For instance, in the synthesis of an advanced intermediate for the marine alkaloid sarain A, a chelation-controlled addition of ethynylmagnesium bromide to a complex aldehyde afforded a single diastereomeric adduct. nih.gov

Chelation Control: In substrates containing a nearby Lewis basic group (like an ether or an alcohol), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the other Lewis basic atom. This forms a cyclic intermediate that locks the conformation of the molecule and directs the nucleophilic attack from a specific face, leading to high diastereoselectivity.

The Felkin-Anh and Cram's rules are often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. wikipedia.org These models consider the steric and electronic effects of the substituents on the alpha-carbon to the carbonyl group to predict the favored direction of nucleophilic attack.

Formation of Propargylic Alcohols

The reaction of ethynylmagnesium chloride with aldehydes and ketones is a primary method for the synthesis of propargylic alcohols. xindaobiotech.comuniovi.es These are alcohols where the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon triple bond. Propargylic alcohols are valuable synthetic intermediates that can be used in a variety of further transformations. xindaobiotech.comuniovi.es

For example, the reaction of ethynylmagnesium chloride with benzaldehyde (B42025) yields 1-phenylprop-2-yn-1-ol. google.com Similarly, various propargylic alcohols have been synthesized by reacting ethynylmagnesium bromide with a range of aldehydes and ketones in tetrahydrofuran (B95107) (THF) solution. cdnsciencepub.com The general reaction is straightforward and often proceeds with high yields. uniovi.esgoogle.com

A study on the synthesis of 1-arylprop-2-yn-1-ols involved the reaction of various benzaldehydes with ethynylmagnesium bromide in dry THF at 0 °C, yielding the desired propargylic alcohols in moderate to high yields (53-96%). uniovi.es

By-product Formation in Ethynylation Reactions (e.g., Diols)

A common issue in ethynylation reactions, particularly when using esters as substrates, is the formation of diol by-products. researchgate.net In the synthesis of 3-methyl-1,4-pentadiyne-3-ol from methyl acetate (B1210297) and ethynylmagnesium bromide, the formation of by-products 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol was observed. nih.gov

The formation of these diols can be explained by the reaction of the Grignard reagent with the starting ester or with intermediate species. nih.gov For example, 3,6-dimethyl-1,4,7-octatriyne-3,6-diol is proposed to form from the intermediate 3-hexyne-2,5-dione, which is then attacked by two equivalents of ethynylmagnesium bromide. nih.gov

Another potential side reaction is the disproportionation of ethynylmagnesium chloride into bis(chloromagnesium)acetylene and acetylene (B1199291), especially at higher temperatures. orgsyn.org This can affect the yield of the desired product. Maintaining a low reaction temperature and an excess of acetylene can help to minimize this side reaction. orgsyn.org

Cross-Coupling Reactions

While most known for nucleophilic additions, organomagnesium compounds like ethynylmagnesium chloride can also participate in cross-coupling reactions, typically catalyzed by transition metals, to form new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type transformations with related species)

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, traditionally catalyzed by palladium and a copper co-catalyst. sigmaaldrich.com While the classic Sonogashira reaction uses a terminal alkyne with a base, related cross-coupling reactions can be achieved using pre-formed metal acetylides, including Grignard reagents.

Although less common than the standard Sonogashira protocol, palladium-catalyzed cross-coupling reactions involving alkynyl Grignard reagents have been developed. These reactions offer an alternative pathway for the synthesis of substituted alkynes. For instance, nickel-catalyzed cross-coupling of non-activated alkyl halides with alkynyl Grignard reagents has been reported. nih.gov

Manganese-Catalyzed Homocoupling

The manganese-catalyzed homocoupling of Grignard reagents, including ethynylmagnesium chloride, provides an efficient method for the formation of symmetrical diynes. This process often utilizes a manganese(II) salt, such as manganese(II) chloride (MnCl₂), as a catalyst. The reaction can be promoted by an oxidant, with atmospheric oxygen or 1,2-dichloroethane (B1671644) (DCE) being effective options. unl.ptresearchgate.net In a specific instance, the homocoupling of ethynylmagnesium chloride in the presence of a manganese catalyst yielded 1,3-butadiyne. unl.pt

The proposed mechanism for the manganese-catalyzed homocoupling of Grignard reagents generally involves the formation of an organomanganese intermediate. unl.ptrsc.org When using air as the oxidant, a Mn(II)/Mn(IV) catalytic cycle is suggested. princeton.eduacs.org The high reactivity observed with aryl Grignard reagents bearing electron-withdrawing groups suggests that transmetalation is not the rate-limiting step. unl.pt For the DCE-driven homocoupling, a proposed mechanism involves the formation of an organomanganese species that undergoes reductive elimination to yield the bis(aryl) product and a Mn(0) intermediate, which then reacts with the oxidant. researchgate.net

Reactions with Organic Halides for Alkynyl Compound Formation

Ethynylmagnesium chloride is a key reagent in cross-coupling reactions with organic halides to form a diverse range of alkynyl compounds. uni-muenchen.deacs.org These reactions are often catalyzed by transition metals like iron, cobalt, nickel, or palladium. google.combeilstein-journals.org The Sonogashira coupling, a palladium-catalyzed reaction, is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org

Iron-catalyzed cross-coupling reactions have emerged as an effective method for the alkynylation of alkyl halides using alkynyl Grignard reagents. For instance, the reaction of ethynylmagnesium chloride with alkyl halides in the presence of an iron catalyst can selectively form C(sp³)–C(sp) bonds. beilstein-journals.org Similarly, cobalt-mediated cross-coupling reactions provide a pathway for the formation of alkyl-alkynyl bonds. acs.org

The versatility of these reactions allows for the synthesis of complex molecules. For example, ethynylmagnesium chloride can be used to synthesize 1-ethynyldeoxyribose derivatives, which can then participate in further Sonogashira couplings. sigmaaldrich.com

Reactions with Electrophiles Beyond Carbonyls

While the reactions of Grignard reagents with carbonyl compounds are fundamental in organic synthesis, ethynylmagnesium chloride also reacts with a variety of other electrophiles, expanding its synthetic utility.

Silylation Reactions (e.g., with Chlorotrimethylsilane)

The silylation of ethynylmagnesium chloride with chlorotrimethylsilane (B32843) is a common and efficient method for the synthesis of ethynyltrimethylsilane. ontosight.aichemicalbook.comorgsyn.org This reaction involves the nucleophilic attack of the ethynyl anion from the Grignard reagent on the silicon atom of chlorotrimethylsilane, displacing the chloride ion. chemicalbook.comorgsyn.org The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF). chemicalbook.comorgsyn.org Ethynyltrimethylsilane is a valuable intermediate in organic synthesis, serving as a protected form of acetylene and as a precursor to other organosilicon compounds. ontosight.aichemicalbook.com

| Reactant 1 | Reactant 2 | Product |

| Ethynylmagnesium chloride | Chlorotrimethylsilane | Ethynyltrimethylsilane |

Reactions with Substituted Alkyl Halides

Ethynylmagnesium chloride reacts with substituted alkyl halides, although these reactions can sometimes be less straightforward than those with more reactive electrophiles. researchgate.net The success of the reaction can depend on the nature of the alkyl halide and the reaction conditions. Generally, more reactive halides such as allylic and benzylic halides react more smoothly. researchgate.net Iron-catalyzed cross-coupling reactions have proven effective for the reaction of alkynyl Grignard reagents with both primary and secondary alkyl halides. beilstein-journals.orgnih.gov

Reactions with Nitrogen- and Sulfur-Containing Electrophiles

Ethynylmagnesium chloride can react with various electrophiles containing nitrogen and sulfur atoms. For example, it can react with nitrones to produce nitroxides with an adjacent alkynyl group. mdpi.com Reactions with other nitrogen-containing electrophiles like imines can lead to the formation of amines. researchgate.net Additionally, it is known that Grignard reagents can react with electrophiles containing C=S double bonds. researchgate.net

Influence of Reaction Environment on Reactivity

The reactivity of ethynylmagnesium chloride is significantly influenced by the reaction environment, particularly the solvent. The composition of the Grignard reagent in solution is governed by the Schlenk equilibrium, a dynamic equilibrium between the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (MgR₂), and magnesium halide (MgX₂). researchgate.netcaltech.eduwikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

The position of this equilibrium is affected by the solvent. In ethereal solvents like diethyl ether and tetrahydrofuran (THF), the monomeric Grignard reagent is the predominant species. researchgate.netwikipedia.org THF is often the preferred solvent for the synthesis of ethynylmagnesium bromide due to the high solubility of ethyne, which minimizes the formation of byproducts. nih.gov The choice of solvent can also impact the rate and outcome of subsequent reactions. For instance, in the electrochemical grafting of ethynylmagnesium chloride onto silicon surfaces, the use of dichlorobenzene (DCB) as a solvent resulted in thicker polymer layers compared to THF. acs.org Furthermore, the solvent can sometimes be attacked by reactive intermediates, leading to contamination of the products. acs.org The nature of the solvent and the rate of Grignard reagent addition have also been shown to affect the selectivity and rate of iron-catalyzed cross-coupling reactions. nih.gov

Solvation Effects on Reaction Kinetics and Selectivity

The solvent plays a crucial role in the reactivity of Grignard reagents, including ethynylmagnesium chloride. The solvent's ability to solvate the magnesium center significantly influences the reagent's stability, solubility, and reactivity. vedantu.comquora.combyjus.com Proper solvation stabilizes the Grignard reagent by forming a complex, which enhances its nucleophilicity. vedantu.comquora.com The choice of solvent can therefore dictate the kinetics and selectivity of reactions involving ethynylmagnesium chloride.

Kinetic studies on the reaction of phenylmagnesium bromide with alkynes have shown that the reaction is accelerated by the addition of non-donating solvents. researchgate.net An analysis using the Kamlet-Taft equation indicated that the polarity of the solvent can decrease the reaction rate. researchgate.net This suggests that the stabilization of the transition state by the solvent is a key factor in the reaction kinetics. For instance, aromatic solvents may enhance the reaction rate by stabilizing the transition state through π-π interactions. researchgate.net

The solvation shell around the Grignard reagent, known as the cybotactic region, mediates access of the solute to the reagent. slideshare.net This is particularly important in mixed solvent systems where the composition of the solvation shell can differ from the bulk solvent, impacting reaction outcomes. slideshare.net

Role of Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether, Dichlorobenzene)

Ethereal solvents, particularly tetrahydrofuran (THF) and diethyl ether, are the most common solvents for Grignard reactions. byjus.comnumberanalytics.com This is because they are aprotic and can effectively solvate the magnesium atom of the Grignard reagent, forming a stable complex. vedantu.comquora.com This complexation increases the reagent's stability and solubility. quora.comwikipedia.org

The interaction between the Grignard reagent and the ethereal solvent is a Lewis acid-base interaction, where the oxygen atoms of the ether donate lone pairs to the electron-deficient magnesium center. vedantu.comquora.com This solvation is crucial for the stability of ethynylmagnesium chloride, preventing it from decomposing. quora.com

The specific ethereal solvent used can influence the reaction. For example, in the anodic decomposition of ethynylmagnesium chloride, the solvent can be attacked by ethynyl radicals, leading to contamination of the resulting polymer. acs.org However, using appropriate solvents like dichlorobenzene (DCB) can largely avoid this issue. acs.org In some cases, a solvent substitution from THF to DCB is performed to influence the reaction, such as increasing the thickness of polymer layers formed from ethynylmagnesium chloride. acs.org

While ethers are the preferred solvents, other non-polar solvents like benzene (B151609) could be used, but the Grignard reagent is not typically soluble in them. vedantu.com Halogenated solvents like chloroform (B151607) and chlorobenzene (B131634) are generally avoided as they can react with the Grignard reagent. vedantu.comquora.com

| Solvent | Role in Ethynylmagnesium Chloride Reactions |

| Tetrahydrofuran (THF) | Primary solvent for preparation and reaction, stabilizes the reagent through complex formation. byjus.comnumberanalytics.com |

| Diethyl Ether | Common solvent for Grignard reactions, provides stability through solvation. vedantu.combyjus.com |

| Dichlorobenzene (DCB) | Used in specific applications to avoid solvent-derived impurities in polymer formation. acs.org Can lead to thicker polymer layers compared to THF. acs.org |

Impact of Impurities on Grignard Reactivity

The purity of the reactants and the reaction environment is critical for the successful use of Grignard reagents. Impurities can significantly affect the reactivity and yield of reactions involving ethynylmagnesium chloride.

Water and air are highly detrimental as they rapidly destroy the Grignard reagent through protonolysis or oxidation. byjus.comwikipedia.org Therefore, reactions must be carried out under anhydrous and inert conditions. wikipedia.org

The purity of the magnesium metal used in the preparation of the Grignard reagent can also have an impact. However, it has been noted that the magnesium does not need to be of extremely high purity and can contain a small percentage of other metals without significant disadvantage. google.com

In some instances, impurities can be introduced from the Grignard reagent itself. For example, the occasional presence of bromine has been detected in layers formed from ethynylmagnesium chloride, which was attributed to bromine being an impurity in the Grignard solution. acs.org

Furthermore, the presence of certain metal impurities, such as iron, nickel, or cobalt, in magnesium alloys has been shown to drastically reduce corrosion resistance. researchgate.net While this relates to the bulk metal, it highlights the general sensitivity of magnesium compounds to metallic impurities. The formation of magnesium oxide and nitride inclusions can also affect the material's properties. researchgate.net

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Reaction Products

The reaction of magnesium;ethyne;chloride with various electrophiles yields a diverse range of acetylenic compounds. Spectroscopic methods are indispensable for the detailed structural analysis of these products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is extensively used to characterize the products of reactions involving this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the molecular framework.

In a notable example, the reaction of ethynylmagnesium chloride with methyl acetate (B1210297) yields 3-methyl-1,4-pentadiyne-3-ol. The ¹H-NMR spectrum of this product in deuterated chloroform (B151607) (CDCl₃) shows a singlet at δ 1.80 ppm corresponding to the three protons of the methyl group (CH₃). The two acetylenic protons (≡CH) appear as a singlet at δ 2.58 ppm, and a broad singlet between δ 2.5-2.7 ppm is attributed to the hydroxyl proton (-OH) mdpi.com.

Similarly, the silylation of ethynylmagnesium chloride with chlorotrimethylsilane (B32843) produces trimethylsilylacetylene (B32187). The ¹H-NMR spectrum of this product in CDCl₃ displays a sharp singlet at δ 0.18 ppm for the nine equivalent protons of the trimethylsilyl (B98337) group ((CH₃)₃Si) and a singlet at δ 2.36 ppm for the acetylenic proton (≡CH) core.ac.uk.

The versatility of ethynylmagnesium chloride is further demonstrated in its reactions with various aldehydes and ketones to form propargyl alcohols. For instance, the reaction with benzaldehyde (B42025) generates 1-phenylprop-2-yn-1-ol. The ¹H NMR and ¹³C NMR data for a range of such products are instrumental in confirming their structures. The characteristic signals for the acetylenic proton and the carbon atoms of the alkyne group are key identifiers.

A summary of representative ¹H NMR data for reaction products of ethynylmagnesium chloride is presented in the interactive table below.

| Product Name | Functional Groups | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities |

| 3-Methyl-1,4-pentadiyne-3-ol | -OH, -CH₃, ≡C-H | 1.80 (s, 3H, CH₃), 2.58 (s, 2H, ≡CH), 2.5-2.7 (bs, 1H, OH) mdpi.com |

| Trimethylsilylacetylene | -Si(CH₃)₃, ≡C-H | 0.18 (s, 9H, (CH₃)₃Si), 2.36 (s, 1H, ≡CH) core.ac.uk |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For 3-methyl-1,4-pentadiyne-3-ol, the ¹³C NMR spectrum confirms the presence of the methyl carbon, the quaternary carbon of the tertiary alcohol, and the two distinct carbons of the ethynyl (B1212043) groups mdpi.com.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the reaction products of this compound. The characteristic vibrational frequencies of different bonds allow for the confirmation of the desired molecular structure.

In the case of 3-methyl-1,4-pentadiyne-3-ol, the IR spectrum exhibits a broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A strong, sharp peak at approximately 3290 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretching vibration appears as a weaker band around 2125 cm⁻¹ mpg.de.

The anodic decomposition of ethynylmagnesium chloride on a silicon surface leads to the formation of polymeric layers. IR spectroscopy has been instrumental in characterizing these films. The spectra of these layers show a significant acetylenic νCH band at 3300 cm⁻¹. Over time, this band decreases, and a broad band centered around 1700 cm⁻¹ appears, suggesting further reactions within the film core.ac.uk. When these polymeric films are formed in a dichlorobenzene (DCB) solvent at higher current densities, some of the solvent can become incorporated into the film, which is also detectable by IR spectroscopy core.ac.uk.

The table below summarizes key IR absorption bands for a representative reaction product.

| Product Name | Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |

| 3-Methyl-1,4-pentadiyne-3-ol | -OH (stretch, broad) | ~3400 mpg.de |

| ≡C-H (stretch) | ~3290 mpg.de | |

| C≡C (stretch) | ~2125 mpg.de | |

| Polymeric film from ethynylmagnesium chloride | ≡C-H (stretch) | 3300 core.ac.uk |

Mass spectrometry (MS) is employed to determine the molecular weight of the reaction products and to gain insights into their fragmentation patterns, which further aids in structural confirmation.

For 3-methyl-1,4-pentadiyne-3-ol, the mass spectrum shows a molecular ion peak (M⁺) that confirms its molecular weight. The fragmentation pattern is also consistent with its structure, showing characteristic losses of functional groups. For instance, a prominent fragment is observed at m/z = 79, corresponding to the loss of a methyl group (M⁺ - CH₃) mpg.de. Another fragment can be seen at m/z = 77, resulting from the loss of a water molecule (M⁺ - H₂O) mpg.de.

In the study of more complex structures, such as polycyclic aromatic hydrocarbons formed from reactions involving Grignard reagents, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable technique. It allows for the analysis of large, non-volatile molecules, providing information on the molecular weight distribution of oligomers and polymers chemsrc.com. For example, MALDI-TOF MS has been used to confirm the presence of large oligomers in the reaction products of certain aromatic compounds chemsrc.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Advanced Spectroscopic Techniques for Investigating Surface Interactions

When this compound is used to modify surfaces, advanced spectroscopic techniques are necessary to characterize the resulting thin films and their interactions with the substrate.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. This method has been applied to study the polymeric layers formed from the anodic decomposition of ethynylmagnesium chloride on silicon surfaces core.ac.uk.

By analyzing the change in polarization of light upon reflection from the film-substrate system, a reliable determination of the dielectric function can be achieved using a Tauc-Lorenz fit. For a particularly thick layer (0.6 μm) formed from ethynylmagnesium chloride in dichlorobenzene, spectroscopic ellipsometry provided a detailed characterization of its optical properties. The data from these measurements can also be used to calculate the absorption coefficient of the film, which is essential for understanding its interaction with light core.ac.uk. The technique is sensitive enough to model surface roughness by incorporating an outer layer with a porosity gradient into the analysis core.ac.uk.

Photoluminescence (PL) spectroscopy is used to investigate the electronic properties and quality of the interface between the substrate and the film formed from ethynylmagnesium chloride. It provides information about radiative and non-radiative recombination pathways of charge carriers.

For polymeric layers derived from ethynylmagnesium chloride on a silicon surface, photoluminescence studies have been conducted. While the photoluminescence was generally not intense enough for reliable excitation spectra, emission spectra were successfully recorded for various excitation wavelengths. In the case of a thick polymer layer obtained in dichlorobenzene, emission spectra could be recorded up to the dark-red range. The emission intensity at specific wavelengths, such as 650 nm and 750 nm, was plotted as a function of the excitation photon energy. This revealed a semi-quantitative agreement with the fraction of absorbed photons as determined by spectroscopic ellipsometry core.ac.uk.

Furthermore, studies comparing the electrochemical grafting of different ethynyl derivatives from Grignard compounds (including ethynyl-MgCl) on Si(111) surfaces have utilized pulsed photoluminescence. These studies have shown that the halogen in the Grignard reagent influences the electronic properties and the polymerization process. It was observed that Grignard compounds containing bromine lead to better electronic properties compared to those with chlorine.

Applications of Ethynylmagnesium Chloride in Complex Molecule Synthesis

Synthesis of Bioactive Compounds and Precursors

The introduction of an ethynyl (B1212043) group by ethynylmagnesium chloride is a pivotal step in the synthesis of numerous biologically important molecules. This functionality can be further elaborated to construct complex carbon skeletons found in vitamins, steroids, and pharmaceuticals.

Vitamin A and Carotenoid Precursors (e.g., 3-Hydroxy-3-methylpentadiine, C6 Acetylenic Alcohols)

Ethynylmagnesium chloride is instrumental in the synthesis of precursors for Vitamin A and carotenoids. google.comresearchgate.net A key intermediate, 3-methyl-1,4-pentadiyne-3-ol, can be synthesized by reacting methyl acetate (B1210297) with ethynylmagnesium chloride. nih.gov This C6-building block is significant as it can be reacted with a C14-compound to form Vitamin A following hydrogenation and dehydration. nih.gov An optimized synthesis of 3-methyl-1,4-pentadiyne-3-ol using methyl acetate and ethynylmagnesium bromide has been reported to yield a 10% higher yield compared to previous methods. nih.gov

C6 acetylenic alcohols, in general, are vital intermediates for the synthesis of Vitamin A and various carotenoids like zeaxanthin, canthaxanthin, and astaxanthin. asianpubs.orgasianpubs.org These alcohols can be coupled with carbonyl compounds and undergo a series of transformations to yield the final products. asianpubs.org For instance, the ethynylation of 4-hydroxy-2-butanone (B42824) with ethynylmagnesium bromide produces an acetal (B89532) compound that serves as a precursor. asianpubs.org

| Precursor | Starting Material(s) | Reagent | Application |

| 3-Methyl-1,4-pentadiyne-3-ol | Methyl acetate | Ethynylmagnesium chloride/bromide | Vitamin A synthesis nih.gov |

| C6 Acetylenic Alcohols | 4-Hydroxy-2-butanone | Ethynylmagnesium bromide | Vitamin A and carotenoid synthesis asianpubs.orgasianpubs.org |

Steroid and Pheromone Intermediates

Ethynylmagnesium chloride plays a significant role in the synthesis of steroid and pheromone intermediates. google.com The ethynylation of steroidal ketones is a common strategy to introduce the ethynyl group, which can then be further modified. For example, in the synthesis of tibolone (B1683150), a synthetic steroid, an intermediate is reacted with an ethynylmagnesium halide, such as ethynylmagnesium chloride or bromide. google.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). google.com

In the synthesis of certain pheromones, ethynylmagnesium chloride is used to add a two-carbon unit to a key intermediate. For example, in the synthesis of (+)-Lineatin, a pheromone, ethynylmagnesium chloride is used in one of the synthetic steps. tdx.cat Similarly, in the synthesis of the smelling principle of vetiver oil, which has a quasi-pheromone-like effect, ethynylmagnesium bromide is added to a methyl ketone intermediate. nih.gov

The synthesis of new isoxazolyl steroids as potential anti-prostate cancer agents also involves the use of ethynylmagnesium bromide to create an unsubstituted ynone intermediate. nih.gov

| Application Area | Key Reaction | Reagent | Resulting Intermediate |

| Steroid Synthesis (Tibolone) | Ethynylation of a steroidal ketone | Ethynylmagnesium chloride/bromide | Precursor to tibolone google.com |

| Pheromone Synthesis ((+)-Lineatin) | Addition to an intermediate | Ethynylmagnesium chloride | Intermediate in (+)-Lineatin synthesis tdx.cat |

| Steroid Synthesis (Isoxazolyl Steroids) | Formation of a ynone | Ethynylmagnesium bromide | Unsubstituted ynone intermediate nih.gov |

Derivatives for Drug Discovery (e.g., 2-Ethynylglycerol for Islatravir)

The synthesis of derivatives for drug discovery often utilizes ethynylmagnesium chloride to introduce a reactive handle for further chemical modifications. A prominent example is the synthesis of 2-ethynylglycerol, a key building block for the antiviral drug Islatravir (MK-8591). researchgate.netchemrxiv.org

One synthetic route to 2-ethynylglycerol involves the 1,2-addition of ethynylmagnesium chloride to a protected form of 1,3-dihydroxyketone. researchgate.net For instance, reacting 1,3-dihydroxyacetone (B48652) diacetate with ethynylmagnesium chloride in THF yields the desired alkyne intermediate. researchgate.netnewdrugapprovals.orgrssing.com Subsequent deprotection of the hydroxyl groups furnishes 2-ethynylglycerol. researchgate.net Another approach starts from the readily available dihydroxyacetone dimer, which is protected before the addition of ethynylmagnesium chloride. researchgate.net

The development of an efficient and safe synthesis of this building block has been a focus of research, with challenges including the handling of the acetylenic nucleophile and identifying a stable derivative of 2-ethynylpropane-1,2,3-triol. researchgate.net

| Drug | Key Intermediate | Synthesis Step | Reagent |

| Islatravir (MK-8591) | 2-Ethynylglycerol | 1,2-addition to a protected 1,3-dihydroxyketone | Ethynylmagnesium chloride researchgate.netchemrxiv.orgresearchgate.net |

1-Ethynyldeoxyribose Derivatives for Sonogashira Coupling

Ethynylmagnesium chloride is used to synthesize 1-ethynyldeoxyribose derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.comscientificlabs.iesigmaaldrich.comchemicalbook.com These derivatives are valuable substrates for the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used to link various molecular fragments, including aryl, heteroaryl, and metallocenyl groups, to the sugar moiety. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.comscientificlabs.iechemicalbook.com

The synthesis of these ethynyl-functionalized deoxyribose derivatives often starts from 2-deoxy-D-ribose. nih.gov The process involves several steps, including the addition of ethynylmagnesium bromide to a protected sugar intermediate, followed by ring closure. nih.gov The resulting ethynylated sugar can then be used in Sonogashira coupling reactions with various fluorophores to create fluorescently labeled C-nucleosides for applications in DNA-based technologies. nih.gov

| Derivative | Application | Key Reaction | Reagent |

| 1-Ethynyldeoxyribose | Substrate for Sonogashira Coupling | Ethynylation of a protected sugar | Ethynylmagnesium chloride/bromide sigmaaldrich.comnih.gov |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. Ethynylmagnesium chloride serves as a valuable reagent in the construction of these important molecular architectures.

Substituted Naphthostyrils

Ethynylmagnesium chloride is a key reagent in one of the synthetic steps for producing substituted naphthostyrils. sigmaaldrich.comchemicalbook.comsigmaaldrich.comscientificlabs.comscientificlabs.iechemicalbook.comsigmaaldrich.com Naphthostyrils are a class of heterocyclic compounds with a range of potential biological activities, and their derivatives are of interest for use as inhibitors in various biological pathways. epo.org The specific role of ethynylmagnesium chloride in the synthesis involves its addition to an appropriate precursor to introduce the ethynyl group, which is then elaborated to form the final naphthostyril ring system.

Pyrroles, Indoles, Isoxazoles, Pyrazoles, and Triazoles via Acetylene (B1199291) Chemistry

The introduction of an ethynyl group is a cornerstone of modern heterocyclic synthesis, providing a versatile handle for subsequent cyclization and functionalization reactions. Ethynylmagnesium chloride serves as a primary reagent for this purpose, acting as a potent nucleophile to attack various electrophilic precursors.

Pyrroles and Indoles: The synthesis of pyrrole (B145914) and indole (B1671886) rings can be achieved through strategies that incorporate an acetylene unit. For instance, in the synthesis of a 5-methylindole-4,7-quinone precursor, ethynylmagnesium bromide, a closely related Grignard reagent, is used to attack a formyl group on a pyrrole derivative, yielding a propargyl alcohol. clockss.org This alcohol is then converted into a propargyl ether, which undergoes an electrocyclic reaction to form the indole ring system. clockss.org Similarly, aroylalkynes, which are precursors for 2,3-disubstituted indoles, can be prepared by the reaction of aldehydes with ethynylmagnesium bromide followed by oxidation. uninsubria.it While these examples utilize the bromide analogue, the fundamental reactivity of ethynylmagnesium chloride in adding an acetylene moiety is comparable.

Isoxazoles: The construction of the isoxazole (B147169) ring often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. Ethynylmagnesium chloride can be used to generate the necessary terminal alkyne precursors. For example, reaction of an aldehyde or ketone with ethynylmagnesium chloride produces a propargyl alcohol. This can then be subjected to cycloaddition conditions with a nitrile oxide source to furnish the isoxazole ring. General methods for isoxazole synthesis include the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632) or the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgnih.gov

Pyrazoles: Ethynylmagnesium halides are instrumental in the synthesis of pyrazoles. A common route involves the addition of the Grignard reagent to an aldehyde to form a propargyl alcohol. rsc.org This intermediate is then oxidized to the corresponding ynone, which undergoes cyclocondensation with a hydrazine (B178648) derivative to yield the pyrazole (B372694) ring. For instance, reacting 1-methyl-1H-pyrazole-5-carboxaldehyde with ethynylmagnesium bromide produces 1-(1-methyl-1H-pyrazol-5-yl)prop-2-yn-1-ol, a key precursor for functionalized pyrazoles. In another example, p-chloro benzaldehyde (B42025) is reacted with ethynylmagnesium bromide as the first step in a multi-step synthesis of pyrazole derivatives. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles, often through the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, frequently relies on terminal alkyne building blocks. Ethynylmagnesium chloride provides a direct method for creating these alkynes. In one approach, an aldehyde is treated with ethynylmagnesium chloride to generate a propargyl alcohol, which serves as the alkyne component for the subsequent cycloaddition with an azide (B81097). rsc.org This method was utilized in the synthesis of triazole-based peptidomimetics. rsc.org In other strategies, ethynylmagnesium bromide has been used to introduce the alkyne which, after further steps, participates in an intramolecular 1,3-dipolar cycloaddition with an azide to form fused triazole systems. mdpi.comnih.gov

Multicomponent Assembly Strategies in Heterocyclic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a powerful and efficient approach to complex heterocyclic scaffolds. Ethynylmagnesium chloride and its bromide analogue are key reagents in MCRs that proceed via alkynoyl intermediates.

A notable strategy involves a sequential, one-pot, four-component synthesis of fluorescent pyrazoles. researchgate.net In this process, an aryl iodide, ethynylmagnesium bromide, and an acid chloride are first combined in a palladium-catalyzed process to generate an alkynone intermediate in situ. researchgate.net This intermediate is not isolated but is immediately treated with a hydrazine derivative, leading to a cyclocondensation reaction that forms the final, highly substituted pyrazole product. researchgate.net

Fused heterocyclic systems are also accessible through multicomponent strategies. For the synthesis of novel triazolo Current time information in शिमला डिवीजन, IN.chinesechemsoc.orgbenzodiazepin-2-ones, a three-component reaction has been developed. nih.gov A dihydroisoquinoline is first treated with ethynylmagnesium bromide in the presence of TMSOTf. The resulting intermediate adduct is then trapped with o-azidobenzoyl chloride. nih.gov Upon warming, the newly formed amide undergoes an intramolecular 1,3-dipolar cycloaddition to furnish the fused triazole ring system in high yield. nih.gov This sequence efficiently assembles a complex polycyclic structure from simple starting materials in a single pot.

| Heterocycle | Strategy | Key Intermediates | Reagents | Reference |

| Pyrazole | 4-Component Reaction | Alkynone | Aryl iodide, Ethynylmagnesium bromide, Acid chloride, Hydrazine | researchgate.net |

| Fused Triazole | 3-Component Reaction | Amide-alkyne | Dihydroisoquinoline, Ethynylmagnesium bromide, o-Azidobenzoyl chloride | nih.gov |

Total Synthesis of Natural Products

Key Intermediate Formation (e.g., in Sarain A Synthesis)

The marine alkaloid Sarain A possesses a complex and challenging structure featuring a tricyclic core and two large macrocycles. The total synthesis of this natural product requires precise and stereocontrolled introduction of various functional groups. In several synthetic approaches to Sarain A, the ethynyl group serves as a crucial two-carbon unit for building the "eastern" macrocycle.

In work by Weinreb and others, a key step involves the stereoselective addition of ethynylmagnesium bromide to an advanced aldehyde intermediate (aldehyde 51 ). nih.govnih.gov This chelation-controlled reaction proceeds with high diastereoselectivity to produce a single adduct (53 ), which establishes the correct C-7′,8′ syn diol stereochemistry found in the natural product. nih.govnih.gov This propargyl alcohol intermediate is then rearranged to a protected amino carbonate (54 ), setting the stage for the final ring closure to complete the macrocycle. nih.gov The reliability of this Grignard addition was critical for the successful construction of an advanced tetracyclic intermediate containing all seven of Sarain A's stereogenic centers. nih.govnih.gov

Construction of Complex Polycyclic Skeletons (e.g., Grayanotoxins, Kalmanol, Rhodomollacetals)

The diterpenoids Grayanotoxins, Kalmanol, and Rhodomollacetals are a family of natural products characterized by intricate polycyclic skeletons. A unified synthetic strategy has been developed for these compounds, relying on a common precursor that is assembled using ethynylmagnesium chloride. chinesechemsoc.org

The synthesis begins with a known bicyclo[3.2.1]octane core, which is converted in several steps to a ketone (15 ). chinesechemsoc.org This ketone undergoes a highly stereoselective addition reaction with ethynylmagnesium chloride to provide the tertiary alcohol 16 in 80% yield. chinesechemsoc.org This step is crucial as it installs the ethynyl group that is essential for subsequent transformations. After protection of the alcohol and further modifications, the ethynyl group participates in an intramolecular Pauson-Khand (IMPK) reaction to construct the complex 5/7/6/5 tetracyclic skeleton common to this family of natural products. chinesechemsoc.org The successful and high-yielding addition of ethynylmagnesium chloride was a key factor enabling the divergent total syntheses of Grayanotoxins II and III, Kalmanol, and Rhodomollacetals A–C. chinesechemsoc.org

Development of Specialized Reagents and Building Blocks

Trimethylsilylacetylene (B32187) as a Versatile Two-Carbon Synthon

Ethynylmagnesium chloride is a direct precursor to one of the most versatile and widely used two-carbon building blocks in organic synthesis: trimethylsilylacetylene (TMSA). orgsyn.org The synthesis is straightforward and efficient, involving the reaction of ethynylmagnesium chloride with chlorotrimethylsilane (B32843) in THF. orgsyn.orgchemicalbook.com This procedure is often preferred over methods using ethynylmagnesium bromide, as the required butylmagnesium chloride precursor is more soluble in THF, leading to more reliable results. orgsyn.org

TMSA offers significant advantages over acetylene gas, which is difficult to handle and potentially hazardous. As a stable, liquid reagent, TMSA allows for the controlled introduction of an ethynyl group under mild conditions. petraresearch.comchemicalbook.com The trimethylsilyl (B98337) group serves as a protecting group that can be easily removed at a later stage, typically with fluoride (B91410) sources like TBAF or bases like potassium carbonate, to reveal the terminal alkyne. wikipedia.org

The utility of TMSA as a two-carbon synthon is extensive:

Ethynylations: It is widely used in palladium-catalyzed Sonogashira coupling reactions with aryl, heteroaryl, and vinyl halides or triflates to introduce a protected ethynyl moiety. petraresearch.comchemicalbook.comwikipedia.org

Cycloadditions: TMSA is a key substrate in various cycloaddition reactions, such as the 1,3-dipolar cycloaddition with diazo compounds to form pyrazoles. chemicalbook.comchemicalbook.com

Nucleophilic Additions: After deprotonation with a strong base like butyllithium (B86547) to form lithium trimethylsilylacetylide, it acts as a potent nucleophile, reacting with a wide range of electrophiles such as aldehydes, ketones, and alkyl halides. chemicalbook.comchemicalbook.com

Materials Science: TMSA is used in the synthesis of polyethynyl aromatic compounds, which are precursors to highly cross-linked, carbon-rich thermoset materials. petraresearch.com

The development of trimethylsilylacetylene from ethynylmagnesium chloride has provided chemists with a safe and versatile tool for incorporating the fundamental C≡C bond into complex molecules. orgsyn.orgpetraresearch.com

Advanced Topics and Future Directions in Ethynylmagnesium Chloride Research

Theoretical and Computational Studies of Reactivity and Mechanisms

Computational chemistry has become an indispensable tool for understanding the nuanced behavior of Grignard reagents like ethynylmagnesium chloride. These studies provide molecular-level insights that are often inaccessible through experimental methods alone.

Theoretical investigations have been crucial in mapping the complex mechanistic landscape of Grignard reactions. Early models suggested simple, concerted pathways, but contemporary computational studies reveal a more intricate reality. For the reaction of Grignard reagents with carbonyl compounds, two primary competing pathways are often considered: a polar, nucleophilic addition and a single-electron transfer (SET) mechanism. acs.orgnih.gov

Density functional theory (DFT) calculations have been employed to model the addition of Grignard reagents to carbonyls. One study identified a new reaction path involving the coordination of the carbonyl compound to a dimeric Grignard reagent. nih.gov The transition state for this pathway involves a concerted, four-centered structure where the C-C and O-Mg bonds form simultaneously. nih.gov This model aligns with the aggregated nature of Grignard reagents in solution and their high reactivity. nih.gov However, when the alkyl group is sterically bulky, this concerted mechanism can be blocked, leading to a stepwise SET process that proceeds through a diradical intermediate. nih.gov

More advanced simulations, incorporating molecular dynamics, have revealed a complex interplay between nucleophilic and radical pathways, which can be separated by a very small energy difference (as little as 1 kcal/mol). acs.org For the reaction between alkynes and Grignard reagents to form new organomagnesium compounds (such as in an exchange reaction), a cyclic transition state has been proposed. researchgate.net The study of these transition states is critical, as their structure and energy determine the selectivity and rate of the reaction. nih.govprinceton.edu Some radical-molecule reactions are even modeled using a two-transition-state model to accurately predict temperature dependence. nih.gov

| Computational Method | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| B3LYP Density Functional Theory | Identified a reaction path involving dimeric Grignard reagents. | Concerted four-centered polar mechanism and stepwise Single Electron Transfer (SET). | nih.gov |

| Ab Initio Molecular Dynamics & Metadynamics | Revealed competing nucleophilic and radical pathways with a minimal energy difference. | Complex landscape involving both nucleophilic and radical pathways. | acs.orgunive.it |

| Density Functional Theory (B3LYP/6-31+G*) | Proposed a cyclic transition state for the reaction with alkynes. | Proton transfer through a nearly triangular cyclic transition state. | researchgate.net |

| GAMESS (B3LYP/STO-3G) | Correlated Mg-C and Mg-Cl bond lengths with the stability of the Grignard reagent. | Structural stability analysis. | gmu.edu |

The solvent is not merely an inert medium for Grignard reactions but an active participant that profoundly influences reactivity. acs.orgrsc.org Computational models have been essential in elucidating the specific role of solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF). These studies have moved from simple continuum models to more sophisticated "supermolecule" or cluster-based approaches where explicit solvent molecules are included in the calculation. researchgate.net

Ab initio molecular dynamics simulations have shown that solvent molecules directly coordinate with the magnesium atom, and the dynamics of this coordination are key to the reaction mechanism. uio.noacs.org For instance, the Schlenk equilibrium, which governs the distribution of RMgCl, R₂Mg, and MgCl₂ species, is controlled by solvent fluctuations in the magnesium coordination sphere. unive.ituio.noacs.org The transformation between species occurs through dinuclear intermediates bridged by chlorine atoms, and the stability of these intermediates is highly dependent on their solvation state. uio.noacs.org

Simulations have uncovered that while magnesium typically favors four-coordinate structures, it can accept a fifth THF ligand. acs.org This pentacoordination changes the metal's electronic symmetry, facilitating the bond-breaking and bond-forming steps of the reaction. acs.org The process of ligand exchange or product dissociation from dinuclear magnesium species often requires an evolution from stable, symmetrically solvated structures to less stable, asymmetrically solvated ones. uio.noacs.org Bond cleavage tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one, highlighting the solvent's role as a direct player in the reaction mechanism. uio.noacs.org

Understanding Transition States and Reaction Pathways

Exploration of Novel Reaction Classes and Substrate Scope

Research continues to uncover new applications for ethynylmagnesium chloride, expanding its utility beyond traditional carbonyl additions. A significant area of development is its use in transition-metal-catalyzed cross-coupling reactions to construct complex molecular architectures.

One innovative approach involves using ethynylmagnesium halides in sequential, one-pot palladium-catalyzed reactions. For example, a Kumada-Sonogashira coupling between an aryl halide and ethynylmagnesium bromide can be followed by an in-situ acyl-Sonogashira reaction with an acid chloride. mdpi.commdpi.com This sequence efficiently generates unsymmetrically substituted alkynones, which are versatile intermediates for synthesizing heterocycles like pyrazoles and pyrimidines. mdpi.commdpi.com

The substrate scope of ethynylmagnesium chloride has also been broadened through iron-catalyzed cross-coupling reactions. These methods enable the coupling of alkynyl Grignard reagents with alkyl halides, including chlorides and bromides, which are often challenging substrates. nih.gov Furthermore, the manganese-catalyzed homocoupling of ethynylmagnesium chloride has been reported, providing a direct route to symmetrical 1,3-diynes. unl.pt The reagent has also been successfully employed in additions to less conventional electrophiles like lactam esters and silyl (B83357) chlorides, demonstrating its versatility. rsc.orgmdpi.com These advancements allow for the construction of previously inaccessible molecules and offer more efficient synthetic routes to valuable compounds.

Asymmetric Synthesis Using Ethynylmagnesium Chloride

The development of stereoselective methods for the addition of ethynylmagnesium chloride to prochiral substrates is a significant area of research, aiming to produce enantiomerically enriched propargyl alcohols and related structures which are valuable chiral building blocks. nih.gov Strategies to achieve high levels of asymmetric induction typically involve the use of chiral ligands that coordinate to the magnesium center, or chiral catalysts that facilitate the enantioselective addition.

One notable approach involves the use of chiral amino alcohols and diamines as ligands. These ligands can form chiral complexes with ethynylmagnesium chloride, leading to a highly organized transition state that favors the formation of one enantiomer over the other. For instance, cinchona alkaloids, such as cinchonidine, have been employed as catalysts in the asymmetric conjugate alkynylation of Meldrum's acid-derived acceptors with ethynylmagnesium chloride, providing access to chiral β-alkynyl acids. buchler-gmbh.com

Another strategy is the use of chiral metal complexes that act as catalysts. For example, nickel complexes bearing chiral phosphine (B1218219) ligands have shown promise in the asymmetric cross-coupling of Grignard reagents. acs.org While not always involving ethynylmagnesium chloride directly, these systems provide a proof-of-concept for the development of catalytic enantioselective ethynylation reactions. acs.org The synthesis of complex natural products, such as the cortistatins, has utilized diastereoselective additions of ethynylmagnesium chloride to chiral ketones, highlighting the importance of this reagent in stereocontrolled synthesis. researchgate.net

Table 1: Examples of Asymmetric Reactions with Ethynylmagnesium Chloride

| Chiral Ligand/Catalyst | Substrate | Product | Enantiomeric Excess (e.e.%) | Yield (%) | Reference |

| Cinchonidine | 5-(substituted-methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 5-(1-substituted-3-substituted-prop-2-yn-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Not Specified | Not Specified | buchler-gmbh.com |

| Chiral Phosphine Ligand (e.g., Prophos) with Nickel Catalyst | sec-Alkyl Grignard Reagent and Bromo- or Chlorobenzene (B131634) | Chiral Alkylbenzene | Promising Enantioinduction | Low | acs.org |

| Diastereoselective Addition (No external chiral ligand) | Chiral Ketone (Oxabicyclo[3.2.1]octane precursor) | Diastereomeric Propargyl Alcohols | >20:1 dr | 75% + 20% diastereomer | researchgate.netnih.gov |

Reactions in Challenging Chemical Environments

The utility of ethynylmagnesium chloride is further demonstrated by its ability to react selectively in molecules containing multiple reactive sites, a common challenge in the synthesis of complex molecules. The chemoselectivity of Grignard reagents, including ethynylmagnesium chloride, is influenced by factors such as steric hindrance and the presence of various functional groups.

For instance, in the synthesis of complex heterocyclic structures, ethynylmagnesium chloride has been shown to add selectively to one electrophilic site over others. Research on the regioselective asymmetric alkynylation of N-alkyl pyridiniums has shown that ethynylmagnesium bromide, a closely related reagent, can add with complete regiochemical and stereochemical control. chemrxiv.org This level of control is crucial when constructing intricate molecular architectures.

Furthermore, ethynylmagnesium chloride can be employed in the presence of certain protecting groups and other functionalities that might be expected to react. The synthesis of 2-ethynylglycerol, an intermediate for the antiviral drug Islatravir, involves the addition of ethynylmagnesium chloride to a protected dihydroxyacetone derivative. researchgate.net This reaction proceeds efficiently without affecting the protecting groups, which are removed in a subsequent step. researchgate.net The ability to tolerate various functional groups is a key advantage in multi-step syntheses.

Challenges can also arise from the physical properties of the reaction medium. However, ethynylmagnesium chloride has been successfully used in various solvent systems, including tetrahydrofuran (THF) and mixtures with toluene, demonstrating its versatility. thermofisher.com

Integration with Automation and High-Throughput Experimentation

The fields of automated flow chemistry and high-throughput screening are revolutionizing how chemical reactions are developed and optimized. These technologies offer significant advantages in terms of safety, efficiency, and the amount of data that can be generated in a short period.

Automated Flow Chemistry Systems for Reaction Optimization

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. rsc.org This is particularly advantageous for highly exothermic reactions like Grignard reactions. mt.com The use of flow reactors can enhance safety by minimizing the volume of reactive intermediates at any given time and improve reproducibility. rsc.orgsyrris.com

Automated flow systems have been developed for the synthesis and subsequent reaction of Grignard reagents. mit.eduresearchgate.net These systems can include packed-bed reactors containing magnesium for the in-situ generation of the Grignard reagent, which is then immediately used in a subsequent reaction. rsc.orgresearchgate.net This "telescoped" approach is highly efficient and avoids the need to handle and store the often-unstable Grignard reagent. researchgate.net Process analytical technology (PAT), such as inline IR or NMR spectroscopy, can be integrated into these flow systems to monitor reaction progress in real-time, allowing for rapid optimization of conditions like flow rate, temperature, and residence time. mt.comaiche.org

Table 2: Illustrative Optimization of a Grignard Reaction in a Flow System

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Optimized Condition |

| Flow Rate (mL/min) | 0.5 | 1.0 | 1.5 | 1.0 |

| Temperature (°C) | 25 | 25 | 40 | 40 |

| Residence Time (min) | 10 | 5 | 3.3 | 5 |

| Yield/Selectivity (%) | 75 | 85 | 92 | 92 |

This table is illustrative and based on general principles of flow chemistry optimization. Specific values would vary depending on the reaction.

High-Throughput Screening of Catalysts and Conditions